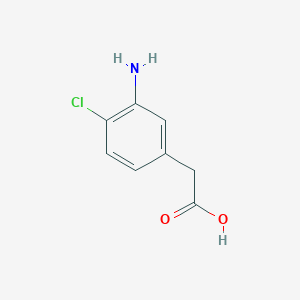

2-(3-Amino-4-chlorophenyl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-amino-4-chlorophenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3H,4,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWYNOANFGNLSKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)O)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 3 Amino 4 Chlorophenyl Acetic Acid

Established Synthetic Routes for 2-(3-Amino-4-chlorophenyl)acetic acid

The preparation of this specific substituted phenylacetic acid can be approached through several established synthetic strategies, including classical amino acid syntheses and chemo-selective methods.

The Strecker synthesis, discovered by Adolph Strecker, is a foundational method for producing α-amino acids from aldehydes or ketones. wikipedia.org The classical approach involves a two-step, one-pot process. nih.gov

The mechanism begins with the reaction of an aldehyde with ammonia (B1221849) to form an iminium ion. This is followed by the nucleophilic attack of a cyanide ion, typically from a source like sodium cyanide, to yield an α-aminonitrile intermediate. wikipedia.orgnih.gov Subsequent hydrolysis of the nitrile group under either acidic or basic conditions produces the final α-amino acid. wikipedia.orgnih.govorganic-chemistry.org For safety and convenience, the reaction often uses ammonium (B1175870) chloride and sodium cyanide in place of ammonia and gaseous hydrogen cyanide. nih.govmasterorganicchemistry.com

Iminium Formation: 3-Amino-4-chlorobenzaldehyde reacts with ammonia. The carbonyl oxygen is protonated, followed by a nucleophilic attack of ammonia. After proton exchange and cleavage of water, an iminium ion is formed. wikipedia.org

Aminonitrile Formation: A cyanide ion attacks the iminium carbon, yielding 2-amino-2-(3-amino-4-chlorophenyl)acetonitrile. wikipedia.org

Hydrolysis: The aminonitrile is hydrolyzed with acid or base to give the final product, this compound. wikipedia.orgmasterorganicchemistry.com

A significant characteristic of the classical Strecker synthesis is that it produces a racemic mixture of the α-amino acid. wikipedia.orgmasterorganicchemistry.com However, asymmetric variations using chiral auxiliaries or catalysts have been developed to achieve enantioselective synthesis. wikipedia.orgorganic-chemistry.org

Beyond the Strecker synthesis, other methods can be employed for the preparation of substituted phenylacetic acids, offering chemo-selectivity.

One prominent strategy involves the hydrolysis of a corresponding benzyl (B1604629) cyanide derivative. For the target compound, this would entail the hydrolysis of 3-amino-4-chlorobenzyl cyanide. This reaction is typically carried out in a strong acid solution, such as sulfuric acid, followed by purification steps including steam stripping to remove organic impurities, water washing, and drying. google.com This method provides a direct route from the nitrile to the carboxylic acid.

Another general approach to α-amino acids is the Erlenmeyer-Plöchl synthesis, where an aromatic aldehyde reacts with an aromatic carboxylic acid in the presence of acetic anhydride (B1165640) to form an azalactone, which can be subsequently converted to the amino acid. frontiersin.org

Direct α-chlorination of a pre-existing phenylacetic acid is also a known transformation. nih.gov For instance, treating phenylacetic acid with trichloroisocyanuric acid (TCCA) and catalytic phosphorus trichloride (B1173362) can selectively introduce a chlorine atom at the α-position. nih.gov However, applying this to a substrate like 3-aminophenylacetic acid would be complicated by the presence of the activating amino group, which could lead to competitive and undesirable aromatic chlorination. nih.gov

Derivatization Strategies and Functional Group Transformations

The presence of three distinct functional moieties in this compound allows for a wide range of chemical modifications, enabling its use in the synthesis of more complex molecules.

The carboxylic acid group is a primary site for derivatization, most commonly through amidation and esterification.

Amidation: The formation of an amide bond is a crucial transformation. This is typically achieved by activating the carboxylic acid with a coupling reagent before reacting it with a primary or secondary amine. Common coupling systems include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt), or uronium/aminium reagents such as HATU ((1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)). nih.govacs.org The reaction is generally performed in an aprotic solvent like dimethylformamide (DMF) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). acs.org More recent methods also utilize borate (B1201080) esters as catalysts for the direct amidation of unprotected amino acids. nih.gov

Esterification: Fischer-Speier esterification is a classic and direct method for converting the carboxylic acid to an ester. This involves refluxing the amino acid in an alcohol (e.g., methanol (B129727) or ethanol) with a catalytic amount of a strong mineral acid, such as sulfuric acid or hydrochloric acid. mdpi.com This equilibrium-driven reaction yields the corresponding methyl or ethyl ester.

| Transformation | Typical Reagents | General Conditions | Product Type |

|---|---|---|---|

| Amidation | Amine (R-NH₂), HATU, DIPEA | DMF, Room Temperature | Amide |

| Esterification | Alcohol (R-OH), H₂SO₄ (cat.) | Reflux | Ester |

| Acid Chloride Formation | Thionyl Chloride (SOCl₂) | Reflux in an inert solvent (e.g., benzene) | Acid Chloride |

The primary aromatic amino group is nucleophilic and significantly influences the reactivity of the molecule.

Acylation: The amino group can be readily acylated by reacting it with acid anhydrides or acid chlorides. For example, heating with an acid anhydride in a suitable solvent can lead to the formation of the corresponding N-acyl derivative. nih.gov

Diazotization: As a primary aromatic amine, the amino group can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures. The resulting diazonium salt is a versatile intermediate that can be converted into a wide range of functional groups (e.g., -OH, -F, -Br, -CN) through Sandmeyer or related reactions.

Mannich-type Reactions: In certain contexts, the amino group can act as a nucleophile in multicomponent reactions. For instance, cyclic enaminonitriles, which are structurally related, can participate in Mannich-type reactions with formaldehyde (B43269) and another primary amine. nih.gov This highlights the potential for the amino group in this compound to engage in similar C-N bond-forming reactions. The electron-donating nature of the amino group also activates the aromatic ring toward certain electrophilic substitutions, a factor that must be considered in synthetic design. rsc.org

The chloro substituent on the aromatic ring is relatively unreactive but can be transformed using modern catalytic methods, primarily palladium-catalyzed cross-coupling reactions.

Suzuki Coupling: The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. In this reaction, the aromatic chloride can be coupled with an aryl or vinyl boronic acid (or boronic ester) in the presence of a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)) and a base. acs.orgacs.org This transformation is fundamental in medicinal chemistry and materials science for constructing biaryl systems and other complex molecular architectures from simpler, halogenated precursors. acs.org This reaction allows for the direct modification of the phenyl ring by replacing the chlorine atom with a new carbon-based substituent.

Stereochemical Control in the Synthesis of Chiral Analogues for Biological Studies

The synthesis of enantiomerically pure chiral amines and their derivatives is a critical aspect of pharmaceutical research, as different enantiomers of a molecule can exhibit distinct biological activities. For analogues of this compound, achieving stereochemical control is paramount for investigating their structure-activity relationships. Key strategies for introducing chirality include biocatalytic methods and asymmetric catalysis.

Biocatalytic Approaches:

Enzymes, particularly transaminases (TAs), offer a highly selective and environmentally friendly route to chiral amines. nih.govnih.govtaylorfrancis.com These enzymes catalyze the asymmetric synthesis of chiral amines from prochiral ketones. nih.gov For instance, (R)- and (S)-enantiomers of various drug-like amines have been successfully synthesized using immobilized whole-cell biocatalysts containing transaminases. nih.gov This approach often results in high conversions and excellent enantiomeric excess (>99% ee). nih.govnih.gov The synthesis of disubstituted 1-phenylpropan-2-amine derivatives has been demonstrated, which are structurally analogous to chiral derivatives of this compound. nih.gov

A general biocatalytic approach to a chiral analogue could involve the use of a transaminase to convert a corresponding prochiral ketone, 2-(3-amino-4-chlorophenyl)-2-oxoacetic acid, into the desired chiral amino acid. The reaction typically employs an amino donor, such as L-alanine, and the equilibrium can be shifted towards the product by removing the pyruvate (B1213749) by-product, for instance, by using a coupled enzyme system with lactate (B86563) dehydrogenase (LDH). nih.gov

Asymmetric Catalysis:

Transition metal-catalyzed asymmetric hydrogenation is a powerful and widely used method for the synthesis of chiral amines and amino acids. nih.gov This technique often involves the hydrogenation of prochiral substrates like imines, enamines, or enamides using a chiral catalyst, typically a rhodium or iridium complex with a chiral phosphine (B1218219) ligand. nih.gov For example, the asymmetric hydrogenation of α-imino esters has been accomplished using rhodium catalysts with P-stereogenic diphosphine ligands, affording chiral glycine (B1666218) derivatives with high yields and enantioselectivities. nih.gov

A potential route to chiral this compound analogues via asymmetric hydrogenation could start from a suitable enamide precursor. The double bond of the enamide can be hydrogenated with high enantioselectivity using a chiral catalyst, followed by deprotection to yield the final chiral amino acid. The choice of catalyst and reaction conditions is crucial for achieving high stereocontrol.

Table 1: Examples of Catalytic Systems for Stereoselective Synthesis of Chiral Amines and Amino Acids

| Catalyst/Enzyme System | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |

| Immobilized whole-cell (R)-transaminase | Prochiral ketones | (R)-amines | >99% | nih.gov |

| (S)-specific ω-transaminase from Vibrio fluvialis JS17 | Prochiral ketones | (S)-amines | >99% | nih.gov |

| Rhodium-P-stereogenic diphosphine (TangPhos) | α-imino esters | Chiral glycines | High | nih.gov |

| Rh-BoPhoz-type ligand | β-phenyl-α-(phthalimidomethyl)acrylates | β-amino acids | Excellent | |

| Pd(OCOCF₃)₂-BINAP complex | α-Fluorinated iminoesters | β-fluorinated α-amino esters | up to 91% | dicp.ac.cn |

Green Chemistry Principles in the Synthesis of this compound and its Derivatives

The application of green chemistry principles in chemical synthesis aims to reduce or eliminate the use and generation of hazardous substances. ucl.ac.uk For the synthesis of this compound and its derivatives, several aspects can be addressed to improve the environmental footprint of the process.

Biocatalysis as a Green Tool:

As mentioned in the previous section, biocatalysis is a cornerstone of green chemistry. nih.govtaylorfrancis.com Enzyme-catalyzed reactions are typically performed in aqueous media under mild conditions, avoiding the need for harsh reagents and organic solvents. taylorfrancis.com The use of transaminases for the synthesis of chiral amines is an excellent example of a green synthetic method. researchgate.netmdpi.com

Alternative Solvents and Reagents:

The choice of solvent is a critical factor in the greenness of a chemical process. Traditional syntheses often rely on volatile and toxic organic solvents. Research into greener alternatives has identified bio-based solvents like Cyrene™, which has been successfully used as a replacement for dipolar aprotic solvents in amide synthesis from acid chlorides and primary amines. rsc.org This approach also simplifies the work-up procedure and increases molar efficiency. rsc.org

For the chlorination step, which is key to introducing the chloro-substituent on the phenyl ring, electrochemical methods offer a promising green alternative. An electrochemical procedure for the chlorination of aminophenol derivatives has been developed using dichloromethane (B109758) (DCM) as both the solvent and the chlorine source, avoiding the need for traditional, often hazardous, chlorinating agents. rsc.org This method utilizes a "quasi-divided" cell design and has been shown to be scalable. rsc.org

Atom Economy and Waste Reduction:

Catalytic methods, both biocatalytic and chemocatalytic, inherently improve atom economy by reducing the need for stoichiometric reagents that end up as waste. ucl.ac.uk For instance, catalytic amide bond formation is a greener alternative to the use of stoichiometric activating agents which generate significant waste. ucl.ac.uk

Table 2: Green Chemistry Approaches Applicable to the Synthesis of Phenylacetic Acid Derivatives

| Green Chemistry Principle | Approach | Specific Example | Benefit | Reference |

| Use of Renewable Feedstocks/Safer Solvents | Bio-based solvents | Cyrene™ for amide synthesis | Reduces reliance on petrochemicals, less toxic | rsc.org |

| Safer Chemistry/Catalysis | Electrochemical synthesis | Electrochemical chlorination of aminophenols | Avoids hazardous chlorinating agents | rsc.org |

| Catalysis | Biocatalysis | Transaminase-mediated synthesis of chiral amines | High selectivity, mild conditions, aqueous media | nih.govresearchgate.netmdpi.com |

| Atom Economy | Catalytic amide formation | Direct catalytic amidation | Reduces waste from stoichiometric activating agents | ucl.ac.uk |

Investigation of Biological Interactions and Mechanistic Pathways of 2 3 Amino 4 Chlorophenyl Acetic Acid in Preclinical Models

Exploration of Molecular Targets and Ligand-Receptor Interactions

Publicly accessible research has not detailed the specific molecular targets or ligand-receptor interactions for 2-(3-Amino-4-chlorophenyl)acetic acid. While research exists for structurally related compounds, these findings cannot be directly attributed to the subject compound. The biological activity of a molecule is highly dependent on its specific chemical structure, including the precise arrangement of functional groups on the phenyl ring. taylorandfrancis.com

Enzyme Modulation and Inhibition Studies (e.g., AChE, BuChE)

There is no available research data from preclinical models on the modulatory or inhibitory effects of this compound on acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE).

Cholinesterase inhibitors are a class of compounds that block the normal breakdown of the neurotransmitter acetylcholine (B1216132). nih.gov This inhibition increases the amount of acetylcholine available to activate receptors, which is a therapeutic strategy for conditions like Alzheimer's disease. nih.govnih.gov Studies on various other novel chemical structures, such as sulfenylated 5-aminopyrazoles and hybrids of 4-amino-2,3-polymethylene-quinoline, have explored their potential as AChE and BuChE inhibitors, demonstrating that this is an active area of drug discovery. nih.govfao.org However, no such investigations have been published for this compound.

Receptor Agonism/Antagonism Research (e.g., PPAR alpha)

No studies were found that investigate the potential for this compound to act as an agonist or antagonist of the Peroxisome Proliferator-Activated Receptor alpha (PPAR-α) or other receptors.

PPARs are a group of nuclear receptor proteins that regulate gene expression and are involved in metabolism and inflammation. nih.gov PPAR-α agonists, such as fibrate drugs, are known to play a key role in regulating lipid metabolism and have anti-inflammatory effects. nih.govfrontiersin.org Research into PPAR-α agonists often explores their therapeutic potential for metabolic syndrome and cardiovascular disease. nih.govmdpi.com While a wide range of natural and synthetic compounds are studied for their effects on PPARs, this compound is not among them in the available literature. frontiersin.orgoncotarget.com

Interactions with Other Biological Macromolecules

Specific data on the interactions between this compound and other biological macromolecules, such as proteins or DNA, is not available in published research.

The interaction of small molecules with macromolecules is fundamental to their biological function. nih.gov These interactions, driven by various chemical forces, can alter the structure and function of proteins or bind to DNA, influencing cellular processes. nih.govnih.gov For example, amino acid derivatives are often studied for their ability to bind to specific enzymes or receptors to elicit a pharmacological effect. mdpi.com Without experimental data, any potential interactions of this compound with macromolecules remain speculative.

Cellular Pathway Elucidation and Signal Transduction Modulation

There is no information detailing how this compound might modulate cellular pathways or signal transduction cascades in preclinical models.

Impact on Metabolic Processes and Associated Pathways

The specific impact of this compound on metabolic processes has not been characterized. As an amino acid derivative, it belongs to a broad class of molecules central to metabolism. nih.gov Amino acids and their metabolites are integral to major energy-generating pathways like the TCA cycle and can influence nutrient-sensing pathways such as mTOR and GCN2. nih.govnih.gov Acetic acid itself can influence glucose metabolism by inhibiting certain enzymes and increasing glucose uptake. frontiersin.org However, without dedicated studies, the metabolic influence of the specific compound this compound is unknown.

In Vitro and Ex Vivo Biological Activity Assessments

Although direct antimicrobial studies on this compound are limited, research on structurally similar compounds, particularly those containing a 4-chlorophenyl moiety, demonstrates a potential for antimicrobial effects. Various derivatives have been synthesized and tested against a range of pathogens.

For example, a series of N-{2-(4-chlorophenyl) acetyl} amino alcohols, derived from α-amino acids, were screened for activity against several bacterial and fungal strains. semanticscholar.orgresearchgate.net These compounds exhibited moderate activity, with some derivatives showing heightened efficacy against specific microbes. semanticscholar.orgresearchgate.net The study suggested that these derivatives could be more effective as antifungal agents than antibacterial agents. researchgate.net

Similarly, derivatives of 2-amino-4-(4-chlorophenyl)-1,3-thiazole have been evaluated. researchgate.net While these compounds showed no activity against Gram-negative bacteria, they displayed notable antifungal activity against Candida albicans and Candida glabrata, and moderate antibacterial activity against the Gram-positive bacteria Staphylococcus aureus and Bacillus subtilis. researchgate.net Other complex heterocyclic structures incorporating a 4-chlorophenyl group, such as imidazo[1,2-a]pyridin-3-yl]-6"-aryl nicotinonitriles, have also shown moderate to good activity against various bacterial and fungal strains. The starting material 2-[(4-chlorophenylamino)-methyl]-phenol showed no antimicrobial activity, but its oxazaphosphinine 2-sulfide derivatives exhibited promising antimicrobial effects. researchgate.net

Table 1: Antimicrobial Activity of Structurally Related Compounds

| Compound Class | Test Organisms | Observed Activity | Reference |

|---|---|---|---|

| N-{2-(4-chlorophenyl) acetyl} amino alcohols | K. aerogenes, P. desmolyticum, S. aureus, E. coli, A. flavus, C. albicans | Moderate antibacterial and antifungal activity. Compound 4-CPM-OH was most active against K. aerogenes and P. desmolyticum. | semanticscholar.orgresearchgate.net |

| 2-amino-4-(4-chlorophenyl)-1,3-thiazole derivatives | Gram-positive bacteria (S. aureus, B. subtilis), Gram-negative bacteria, Fungi (C. albicans, C. glabrata) | Moderate activity against S. aureus and B. subtilis; distinguished antifungal activity. No activity against Gram-negative bacteria. | researchgate.net |

| 2"-amino-4"-[2-(4'-chlorophenyl)...] nicotinonitriles | Gram-positive bacteria, Gram-negative bacteria, Fungi | Moderate to good activity against tested strains. | |

| 2-...-3-(4-chlorophenyl)-...-oxazaphosphinine 2-sulfides | Various microbes | Promising antimicrobial activity, whereas the parent phenol (B47542) compound was inactive. | researchgate.net |

The antineoplastic potential of compounds structurally related to this compound has been explored in various cancer cell line models, often utilizing the MTT assay to assess cytotoxicity. researchgate.netscienceopen.commdpi.com This assay measures the metabolic activity of cells, which is proportional to the number of viable cells. scienceopen.com

A notable study investigated a series of novel β-phenylalanine derivatives, which are structurally similar to phenylacetic acid derivatives. mdpi.com One Schiff base derivative containing a 4-chlorophenyl moiety, (E)-N-{2-[4-[(4-chlorobenzylidene)amino]-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]-1-phenylethyl}-4-methylbenzenesulfonamide (compound 13b), demonstrated significant antiproliferative activity against A549 human lung adenocarcinoma cells. mdpi.com This compound was further tested in drug-sensitive (H69) and multidrug-resistant (H69AR) small cell lung cancer lines, where it retained potent activity comparable to the standard chemotherapeutic agent cisplatin. mdpi.com This suggests that such structures may be able to overcome mechanisms of drug resistance. mdpi.com

Other research has shown that various heterocyclic compounds featuring a 2-amino-4-arylthiazole scaffold can exhibit cytotoxicity. mdpi.com Specifically, a pyran derivative, 2-Amino-4-(4-chlorophenyl)-6-(4-phenylthiazol-2-yl)-4H-pyran-3,5-dicarbonitrile, showed the highest cytotoxicity among a series of synthesized compounds when tested against six different cancer cell lines. mdpi.com Additionally, novel 2-(4-aminophenyl)benzothiazoles have demonstrated highly selective and potent antitumor properties in both in vitro and in vivo models. nih.gov

Table 2: Anticancer Activity of Structurally Related Compounds in Cell Line Models

| Compound/Class | Cell Lines | Assay | Key Findings | Reference |

|---|---|---|---|---|

| β-Phenylalanine derivative with 4-chlorophenyl moiety (Compound 13b) | A549 (lung adenocarcinoma), H69 (small cell lung cancer), H69AR (multidrug-resistant SCLC) | MTT Assay | Showed most pronounced activity in the series against A549. Retained potent activity in both H69 and H69AR cells, comparable to cisplatin. | mdpi.com |

| 2-Amino-4-(4-chlorophenyl)...pyran derivative (Compound 17, X=Cl) | Six cancer cell lines (unspecified) | Not specified | Exhibited the maximum cytotoxicity among the synthesized compounds. | mdpi.com |

| 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (Compound 2, from prodrug 2b) | MCF-7 (breast), IGROV-1 (ovarian), ZR-75-1 (breast), T47D (breast) | Growth inhibition, cytotoxicity | Significantly retarded xenograft tumor growth. Elicited cytocidal activity in cell lines. | nih.gov |

| Thiosemicarbazone derivative (C4) | HT-29 and SW620 (colon) | MTT Assay | Identified as a promising anticancer compound with potent activity against colon cancer cells. | nih.gov |

Phenylacetic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs). drugbank.com Compounds like fenclofenac (B1672494) and diclofenac (B195802), which are structurally related to phenylacetic acid, have demonstrated anti-inflammatory, analgesic, and antipyretic properties in preclinical rat models. scilit.comnih.gov

While specific data on this compound is scarce, research on the related compound 2-[(3-chlorophenyl)amino]acetic acid indicates it has been studied for its anti-inflammatory properties, suggesting it modulates inflammatory pathways by interacting with key enzymes or receptors. More broadly, studies on phenylbutanal derivatives and their corresponding carboxylic acids have shown encouraging results in in-vivo analgesic and anti-inflammatory models. nih.gov

Research into the binding of phenylacetic acids has shown that they, along with the NSAID diclofenac, can bind to specific gamma-hydroxybutyric acid (GHB) sites in the rat brain, suggesting a potential mechanism of action that might be relevant to their clinical effects. nih.gov

Table 3: Anti-inflammatory Effects of Related Phenylacetic Acid Derivatives

| Compound | Model | Observed Effect | Reference |

|---|---|---|---|

| Fenclofenac | Rat models | Anti-inflammatory, antinociceptive, and antipyretic properties. | scilit.com |

| Diclofenac and other Phenylacetic acids | Rat brain tissue | Bind to specific gamma-hydroxybutyric acid (GHB) receptor sites. | nih.gov |

| 2-[(3-chlorophenyl)amino]acetic acid | General studies | Studied for anti-inflammatory properties, suggesting modulation of inflammatory pathways. | |

| Phenylbutanal carboxylic acid analogues (FM10, FM12) | In vitro COX/LOX assays, in vivo analgesic/anti-inflammatory models | Potent inhibition of COX-1, COX-2, and 5-LOX; encouraging in vivo results. | nih.gov |

Beyond the primary areas of antimicrobial, anticancer, and anti-inflammatory research, compounds structurally related to this compound have been investigated for other biological activities in controlled experimental settings.

For example, β-phenylalanine scaffolds, which share a core structure, are considered metabolically stable cores for the development of small-molecule agents for targeted cancer therapy. mdpi.com These structures have been used to develop candidates that target enzymes like eukaryotic elongation factor 2 kinase (eEF2K) and cyclin-dependent kinases (CDK). mdpi.com

Structure Activity Relationship Sar Studies and Rational Molecular Design of 2 3 Amino 4 Chlorophenyl Acetic Acid Derivatives

Systematic Analysis of Substituent Effects on Biological Activity

The biological activity of derivatives of 2-(3-amino-4-chlorophenyl)acetic acid is profoundly influenced by the nature and position of substituents on both the phenyl ring and the acetic acid moiety.

The substitution pattern on the phenyl ring is a critical determinant of biological activity. The relative positions of the amino and chloro groups on the phenylacetic acid core are fundamental to the molecule's interaction with biological targets.

Research into various classes of compounds has consistently shown that the specific placement of halogen atoms and other substituents on an aromatic ring can lead to significant variations in potency. For instance, in a series of aryl acetamide (B32628) triazolopyridazines, it was found that compounds substituted at the 2-position of the aryl ring were generally inactive, suggesting that this substitution pattern leads to unfavorable conformations for biological activity. nih.gov Conversely, the addition of a fluorine atom at the 4-position of an unsubstituted phenyl ring resulted in an 18-fold increase in potency. nih.gov Similarly, for a series of 2-amino-3-aroyl-4-[(4-arylpiperazin-1-yl)methyl]thiophenes, the nature and position of substituents on a phenyl ring played a key role in their allosteric enhancer activity, with 3,4-difluoro and 3-chloro-4-fluoro substitutions proving to be among the most active. nih.gov

The following table summarizes the effect of phenyl ring substitutions on the biological activity of various compound series, illustrating the principles discussed.

| Compound Series | Substituent Position | Substituent Type | Effect on Biological Activity | Reference |

| Aryl Acetamide Triazolopyridazines | 2-position | Chlorine | Inactive | nih.gov |

| Aryl Acetamide Triazolopyridazines | 4-position | Fluorine | 18-fold potency increase | nih.gov |

| 2-Amino-3-aroyl-thiophenes | 3,4-positions | Difluoro | Highly active | nih.gov |

| 2-Amino-3-aroyl-thiophenes | 3-chloro, 4-fluoro | Chloro, Fluorine | Highly active | nih.gov |

| β-Phenylalanine Derivatives | 4-position | Chlorine | Potent antiproliferative activity | mdpi.com |

Modifications to the acetic acid portion of the this compound scaffold can significantly alter the resulting derivative's physicochemical properties and biological activity. The carboxylic acid group is a key functional handle that can be transformed into various other functional groups, such as esters, amides, and more complex heterocyclic systems, to modulate potency, selectivity, and pharmacokinetic parameters.

For example, the conversion of a carboxylic acid to its corresponding methyl ester is a common strategy in medicinal chemistry. In the synthesis of derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid, the methyl ester was used as an intermediate to generate a variety of acyl and imido derivatives. nih.gov These modifications can influence how the molecule interacts with its biological target.

Furthermore, the acetic acid moiety can be replaced with other acidic groups or bioisosteres to improve properties. The cyclization of the acetic acid side chain or its incorporation into a larger ring system can also lead to novel compounds with distinct biological profiles. For instance, the synthesis of N-substituted-3-chloro-2-azetidinones involves the dehydrative annulation of a precursor, effectively incorporating the nitrogen and a portion of the acetyl group into a four-membered ring. mdpi.com

The table below provides examples of modifications to the acetic acid moiety and their synthetic outcomes.

| Original Moiety | Modification | Resulting Functional Group/Structure | Purpose/Outcome | Reference |

| Carboxylic Acid | Esterification | Methyl Ester | Intermediate for further synthesis of acyl derivatives | nih.gov |

| Acylamino-acetic acid | Dehydrative Annulation | 3-chloro-2-azetidinone (β-lactam ring) | Creation of a new heterocyclic scaffold with potential antibacterial activity | mdpi.com |

| Carboxylic Acid | Conversion to Hydrazide | Hydrazinoacetylamino group | Intermediate for reaction with aldehydes to form Schiff bases | mdpi.com |

| Carboxylic Acid | Amidation | Amide | To explore changes in binding interactions and physicochemical properties | mdpi.com |

Conformational Analysis and its Correlation with Biological Recognition

The three-dimensional shape, or conformation, of a molecule is intrinsically linked to its ability to be recognized by and interact with a biological target. For derivatives of this compound, the spatial arrangement of the substituted phenyl ring relative to the acetic acid side chain can dictate the molecule's activity.

Conformational analysis, often aided by computational modeling and X-ray crystallography, helps to understand the preferred low-energy shapes of a molecule. For instance, in a study of chromene derivatives, which share some structural similarities with cyclic analogs of the target scaffold, X-ray analysis revealed that the pyran ring adopts a boat conformation. researchgate.net This specific geometry is crucial for how the molecule presents its functional groups for interaction with a receptor or enzyme.

Unfavorable conformations can lead to a loss of biological activity. As mentioned previously, substitutions at the 2-position of the phenyl ring in a series of aryl acetamides were hypothesized to result in unfavorable conformations, leading to inactivity. nih.gov This highlights that even small structural changes can induce significant shifts in the preferred conformation, thereby affecting biological recognition. The goal of conformational analysis in drug design is to identify and stabilize the "bioactive conformation"—the specific shape the molecule adopts when it binds to its target.

Design Principles for Novel Bioactive Molecules Based on the this compound Scaffold

The this compound scaffold provides a robust foundation for the rational design of new bioactive molecules through various established medicinal chemistry strategies.

Scaffold hopping and bioisosteric replacement are powerful techniques used to discover novel chemotypes with similar biological activity but potentially improved properties. nih.gov Scaffold hopping involves replacing the central core of a molecule with a structurally different scaffold while maintaining the original orientation of key binding groups. scispace.com This can lead to compounds with improved synthetic accessibility, better drug-like properties, or novel intellectual property. nih.gov For the this compound core, a potential scaffold hop could involve replacing the phenylacetic acid system with a different heterocyclic or carbocyclic ring that preserves the spatial relationship between an amino group, a halogenated aromatic system, and an acidic functional group.

Bioisosteric replacement is the substitution of one atom or group of atoms for another with similar physical or chemical properties. nih.gov This can be used to fine-tune a molecule's potency, selectivity, and metabolic profile. Common bioisosteric replacements for a carboxylic acid group include tetrazoles, hydroxamic acids, and sulfonamides. For the phenyl ring, a pyridine (B92270) or other heteroaromatic ring could be considered a bioisostere. For example, fluorine is often used as a bioisostere for hydrogen. nih.gov

The table below illustrates some conceptual bioisosteric replacements for the this compound scaffold.

| Original Functional Group | Potential Bioisostere | Rationale for Replacement | Reference |

| Carboxylic Acid (-COOH) | Tetrazole | To improve metabolic stability and membrane permeability. | nih.gov |

| Phenyl Ring | Pyridine Ring | To alter hydrogen bonding capacity and solubility. | acs.org |

| Chlorine (-Cl) | Trifluoromethyl (-CF3) | To increase lipophilicity and block metabolic oxidation. | nih.gov |

| Amino Group (-NH2) | Hydroxyl (-OH) or Methyl (-CH3) | To modify hydrogen bonding potential and steric bulk. | nih.gov |

Key strategies in lead optimization include:

Systematic SAR Studies: As detailed in section 4.1, chemists synthesize and test a library of analogs to build a detailed understanding of how structural changes affect activity. 3biotech.com

Improving Metabolic Stability: Modifications are made to block sites of metabolic degradation. For instance, replacing a metabolically labile proton with a fluorine atom or introducing groups that sterically hinder access by metabolic enzymes.

Enhancing Solubility and Permeability: The physicochemical properties of the molecule are adjusted to ensure it can be absorbed and reach its site of action. This might involve modifying the acetic acid moiety or other functional groups.

Reducing Off-Target Activity: Structural changes are made to increase selectivity for the desired biological target over other related targets, which can help to reduce side effects.

This iterative process of design, synthesis, and testing is crucial for transforming a promising lead compound into a viable clinical candidate. toxicology.org

Advanced Spectroscopic and Computational Approaches in the Study of 2 3 Amino 4 Chlorophenyl Acetic Acid

Spectroscopic Characterization in Academic Research

Spectroscopic techniques are fundamental to the structural confirmation and analysis of chemical compounds. For 2-(3-Amino-4-chlorophenyl)acetic acid, a combination of NMR, IR, Raman, and mass spectrometry would be essential for a complete characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR would be utilized to elucidate the structure of this compound.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each unique proton environment. This would include signals for the three aromatic protons on the substituted phenyl ring, the methylene (B1212753) (-CH₂-) protons of the acetic acid group, and the amine (-NH₂) protons. The chemical shifts (δ, in ppm), splitting patterns (e.g., singlet, doublet), and coupling constants (J, in Hz) would confirm the substitution pattern on the aromatic ring and the connectivity of the functional groups. For instance, the protons on the phenyl ring would exhibit splitting patterns based on their relationship to neighboring protons.

¹³C NMR: The carbon NMR spectrum provides information on the number of unique carbon atoms. For this compound, distinct signals would be expected for the carbonyl carbon of the carboxylic acid, the methylene carbon, and the six carbons of the phenyl ring (with some potentially overlapping depending on the solvent and resolution).

Despite the utility of this technique, specific, experimentally-derived ¹H and ¹³C NMR data tables for this compound are not available in the reviewed scientific literature. mdpi.commedchemexpress.comrsc.org

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

IR Spectroscopy: The FTIR spectrum of this compound would be expected to display characteristic absorption bands. Key vibrations would include the N-H stretching of the primary amine, O-H stretching of the carboxylic acid, C=O stretching of the carbonyl group, C-Cl stretching, and various C-H and C=C stretching and bending modes associated with the aromatic ring and the aliphatic chain. nih.govsemanticscholar.orgmdpi.comrsc.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. It is particularly useful for identifying vibrations of non-polar bonds and symmetric stretching modes, which may be weak or absent in the IR spectrum.

A thorough vibrational analysis, often supported by computational calculations (e.g., DFT), would allow for the precise assignment of each observed band to a specific molecular motion. nih.gov However, specific experimental IR and Raman spectra with detailed peak assignments for this compound have not been reported in the available literature. spectrabase.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is employed to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound (Molecular Formula: C₈H₈ClNO₂; Molecular Weight: 185.61 g/mol ), a high-resolution mass spectrum would confirm its elemental composition. Under techniques like Electron Ionization (EI), the molecule would fragment in a predictable manner. Expected fragmentation pathways for phenylacetic acids often involve the loss of the carboxyl group (-COOH) and cleavages of the bond between the phenyl ring and the acetic acid side chain. imedpub.comresearchgate.netnist.gov The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M⁺) and any chlorine-containing fragments, with the ³⁷Cl isotope being approximately one-third the abundance of the ³⁵Cl isotope.

While the general fragmentation patterns for related structures are well-documented, a specific, published mass spectrum and detailed fragmentation analysis for this compound could not be located. nist.govuni.luuni.lunist.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction experiment on this compound would provide a wealth of structural information, including:

The exact bond lengths and angles of the molecule.

The conformation of the molecule in the solid state.

The crystal packing arrangement and intermolecular interactions, such as hydrogen bonding involving the amino and carboxylic acid groups.

This data is typically deposited in crystallographic databases like the Crystallography Open Database (COD). ugr.escrystallography.net A search of these databases yielded no crystal structure for the title compound. crystallography.net

Computational Chemistry and Molecular Modeling

Computational methods are increasingly used to predict and understand the properties and behavior of molecules, complementing experimental data.

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for predicting the binding affinity and interaction patterns of potential drug candidates.

If this compound were to be investigated as a potential bioactive agent, molecular docking simulations would be performed. The process involves:

Obtaining the 3D structure of a target protein from a database like the Protein Data Bank (PDB).

Generating a 3D conformation of the ligand, this compound.

Using a docking algorithm to place the ligand into the binding site of the protein in various orientations and conformations.

Scoring these poses based on a scoring function, which estimates the binding affinity (e.g., in kcal/mol). nih.govnih.gov

The results would provide insights into the potential biological targets of the compound and the key amino acid residues involved in binding through interactions like hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.govnih.gov A review of the literature indicates that no molecular docking studies have been published specifically for this compound.

Quantum Chemical Calculations (e.g., DFT, HOMO-LUMO Analysis) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and reactivity of molecules like this compound. DFT methods are used to optimize the molecular geometry, predict vibrational frequencies, and calculate various electronic properties that govern the molecule's behavior.

A key aspect of this analysis involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity. A small energy gap suggests that the molecule is more reactive as it requires less energy to be excited.

For instance, in a computational study on the related compound 2-(4-Cyanophenylamino)acetic acid using DFT with the 6–311++G(d,p) basis set, the HOMO and LUMO energies were calculated. nih.gov The energy gap for this molecule was found to indicate significant charge transfer capabilities within the molecule. nih.gov Such calculations for this compound would similarly map its electron density distribution and identify the electrophilic and nucleophilic sites, which are crucial for predicting its role in chemical reactions. Natural Bond Orbital (NBO) analysis can further detail the intramolecular charge transfer and delocalization of electron density. nih.gov

Table 1: Representative HOMO-LUMO Energy Data from DFT Calculations for a Related Phenylacetic Acid Derivative

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.2056 |

| ELUMO | -1.2901 |

| Energy Gap (ΔE) | 4.9155 |

Data is illustrative and based on calculations for 2-(4-Cyanophenylamino)acetic acid. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov The primary goal of QSAR is to develop predictive models that can estimate the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and reducing costs. nih.gov

The QSAR process involves several key steps:

Data Set Assembly: A collection of compounds with known biological activities (e.g., IC₅₀ values for enzyme inhibition) is gathered.

Descriptor Calculation: For each molecule, a wide range of numerical descriptors are calculated. These can include constitutional (e.g., molecular weight), topological (e.g., connectivity indices), and quantum chemical (e.g., dipole moment, HOMO/LUMO energies) descriptors.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to create an equation that links a subset of these descriptors to the observed activity.

Model Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure its reliability.

In studies of compounds with potential therapeutic applications, QSAR models have proven invaluable. For example, a QSAR model developed for a series of 1,2,4-triazine-3(2H)-one derivatives as tubulin inhibitors achieved a predictive accuracy (R²) of 0.849, identifying that descriptors like absolute electronegativity and water solubility were significant influencers of inhibitory activity. nih.gov For this compound and its analogues, a QSAR study could identify the key structural features—such as the position of the chloro and amino groups or modifications to the acetic acid side chain—that are critical for a specific biological effect, such as anti-inflammatory or anticancer activity. nih.govnih.gov

Table 2: Examples of Descriptors Used in QSAR Modeling

| Descriptor Type | Example Descriptor | Information Provided |

|---|---|---|

| Constitutional | Molecular Weight | Size of the molecule |

| Topological | Wiener Index | Molecular branching and compactness |

| Geometric | Molecular Surface Area | Shape and size of the molecule |

| Quantum Chemical | HOMO/LUMO Energy | Electron-donating/accepting ability, reactivity |

| Physicochemical | LogP | Lipophilicity/hydrophilicity |

Dynamics Simulations for Conformational Sampling and Interaction Analysis

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations provide critical insights into its conformational landscape—the range of shapes it can adopt—and how it interacts with its environment, such as a solvent or a biological target like a protein.

In a typical MD simulation, the forces on each atom are calculated, and Newton's laws of motion are used to simulate their movements over a series of small time steps. This generates a trajectory that reveals the molecule's dynamic behavior. Analysis of this trajectory can identify stable conformations, transition pathways between them, and the nature of intermolecular interactions.

When studying the interaction of a small molecule with a protein, MD simulations can elucidate the stability of the binding pose obtained from docking studies. nih.gov Key analyses include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein or ligand backbone atoms over time, indicating the stability of the system. A low and stable RMSD suggests a stable binding complex. nih.gov

Root Mean Square Fluctuation (RMSF): Identifies the fluctuation of individual amino acid residues, highlighting flexible regions of the protein that may be important for ligand binding. nih.gov

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and the protein, which are often crucial for binding affinity. nih.gov

Binding Free Energy Calculations (e.g., MM/PBSA): Estimates the strength of the interaction between the molecule and its target. nih.gov

For this compound, MD simulations could be used to understand how it binds within the active site of a target enzyme, revealing key amino acid interactions and the role of water molecules in mediating the binding, thereby providing a rational basis for designing more potent inhibitors. nih.gov

| Binding Affinity | MM/PBSA or MM/GBSA Free Energy | To estimate the binding free energy and identify key energetic contributions (van der Waals, electrostatic) to the interaction. nih.gov |

Future Directions and Emerging Research Avenues for 2 3 Amino 4 Chlorophenyl Acetic Acid

Exploration of Novel Therapeutic Research Areas

The structural motifs present in 2-(3-Amino-4-chlorophenyl)acetic acid, namely the aminophenylacetic acid core, are found in various biologically active molecules. This suggests that the compound and its future analogs could be promising candidates across several therapeutic domains.

Oncology: The quest for novel anticancer agents is relentless. Research on related compounds provides a strong rationale for investigating this compound in this area. For instance, 2-amino-3-chlorobenzoic acid, a structurally similar molecule, has demonstrated the ability to inhibit growth and induce apoptosis in breast cancer cells. nih.govnih.gov Furthermore, derivatives of β-phenylalanine containing a 4-chlorophenyl moiety have shown significant antiproliferative activity in lung cancer models, even overcoming drug resistance. mdpi.com These findings suggest that derivatives of this compound could be designed to target various cancer cell lines.

Neurodegenerative Diseases: The global burden of neurodegenerative disorders like Alzheimer's disease is a major healthcare challenge. The development of inhibitors for enzymes such as β-secretase (BACE-1) is a key strategy in Alzheimer's research. acs.org Notably, synthetic efforts towards BACE-1 inhibitors have incorporated 3-chlorophenyl groups to enhance potency. acs.org This raises the intriguing possibility of using this compound as a scaffold to design novel central nervous system (CNS) active agents. Additionally, studies have linked circulating amino acids to the risk of neurodegenerative diseases, suggesting that amino acid derivatives could play a role in this complex field. nih.gov

Anti-inflammatory and Immunomodulatory Effects: Chronic inflammation is a hallmark of many diseases. Derivatives of the related compound 2-amino-4-p-chlorophenylthiazole-5-acetic acid have been shown to possess anti-inflammatory properties. nih.gov This precedent indicates that libraries of compounds derived from this compound should be screened for similar activities, potentially leading to new treatments for inflammatory conditions.

Advanced Synthetic Strategies for Enhanced Analog Libraries

To thoroughly explore the therapeutic potential of this compound, the generation of diverse and extensive analog libraries is paramount. Modern synthetic chemistry offers powerful tools to achieve this.

Combinatorial Chemistry and Solid-Phase Synthesis: These techniques are cornerstones of modern drug discovery, enabling the rapid synthesis of large numbers of compounds. ijfans.orgcrsubscription.comresearchgate.net By anchoring this compound to a solid support, its amino and carboxylic acid functional groups can be systematically modified with a wide array of building blocks, creating a library of derivatives for high-throughput screening.

Modern Catalytic Cross-Coupling Reactions: Techniques like Suzuki and Sonogashira coupling, which are instrumental in the synthesis of complex molecules like BACE-1 inhibitors, can be employed to modify the phenyl ring of this compound. acs.org This would allow for the introduction of various substituents to probe structure-activity relationships (SAR).

Flow Chemistry: This technology offers advantages in terms of safety, scalability, and reaction control. Implementing flow chemistry for the synthesis of this compound and its derivatives could streamline the production of analog libraries, making the research process more efficient.

Application of Artificial Intelligence and Machine Learning in Derivative Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug design. These computational approaches can significantly accelerate the discovery of potent and selective drug candidates.

Virtual Screening: Large virtual libraries of derivatives of this compound can be created in silico. nih.gov These libraries can then be computationally screened against the three-dimensional structures of biological targets to identify molecules with a high probability of binding. ctu.edu.vn This approach, which has been used in collaborative efforts to find treatments for diseases like Chagas, can prioritize the synthesis of the most promising compounds, saving time and resources. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling: As biological activity data for derivatives of this compound becomes available, 3D-QSAR models can be developed. nih.gov These models can predict the biological activity of unsynthesized compounds, thereby guiding the design of new analogs with improved properties.

Table 1: Potential AI/ML Applications in this compound Research

| AI/ML Technique | Application | Potential Outcome |

|---|---|---|

| Virtual High-Throughput Screening (vHTS) | Docking of virtual libraries of derivatives against known therapeutic targets. | Identification of hit compounds with predicted binding affinity. |

| Quantitative Structure-Activity Relationship (QSAR) | Building predictive models based on the chemical structures and biological activities of synthesized analogs. | Guiding the design of more potent and selective derivatives. |

| De Novo Drug Design | Generative models to design novel molecules with desired properties based on the this compound scaffold. | Exploration of novel chemical space and identification of innovative drug candidates. |

| Predictive ADMET Modeling | Using machine learning models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. | Early-stage filtering of compounds with unfavorable pharmacokinetic or toxicity profiles. |

Integrated Multi-Omics Approaches in Mechanistic Research

To understand how derivatives of this compound exert their biological effects, a deep dive into their mechanism of action is necessary. Integrated multi-omics approaches provide a holistic view of the molecular changes induced by a compound.

Genomics: Genome-wide association studies (GWAS) can help identify genetic variations that influence the response to a particular drug, paving the way for personalized medicine. nih.gov

Proteomics: By analyzing the entire protein complement of a cell or tissue, proteomics can identify the specific protein targets of a drug candidate and uncover the signaling pathways it modulates.

Metabolomics: This approach involves the comprehensive study of metabolites in a biological system. It can reveal how a compound alters metabolic pathways, providing insights into its efficacy and potential side effects.

By combining data from these "omics" fields, researchers can build a comprehensive picture of the biological activity of this compound derivatives, facilitating their development as therapeutic agents.

Collaborative Research Frameworks for Accelerated Discovery

The complexity and cost of drug discovery and development necessitate a collaborative approach. Establishing frameworks that bring together academia, industry, and non-profit organizations can significantly accelerate progress.

Public-Private Partnerships (PPPs): These collaborations can leverage the strengths of both sectors. Academic institutions can provide expertise in basic research and target identification, while pharmaceutical companies can contribute resources for drug development, clinical trials, and commercialization.

Open Innovation Platforms: Sharing data and research tools through open innovation platforms can foster a more collaborative research environment. This can prevent the duplication of efforts and allow researchers to build upon each other's work. A prime example is the collaborative virtual screening effort that successfully identified potential treatments for Chagas disease by involving multiple pharmaceutical companies and research institutions. nih.gov

By embracing these future directions, the scientific community can systematically explore the potential of this compound, paving the way for the development of novel therapeutics that could address unmet medical needs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.